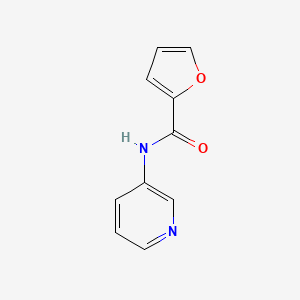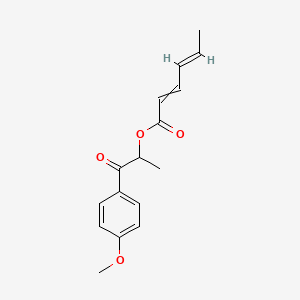
1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. The reaction conditions typically include:
Reagents: 4-methoxybenzaldehyde and acetone
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Reaction Time: Several hours to overnight
The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality.
化学反応の分析
Types of Reactions
1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halo, or sulfonyl derivatives.
科学的研究の応用
1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate involves its interaction with various molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate Receptors: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Induce Apoptosis: The compound can trigger programmed cell death in cancer cells by activating apoptotic pathways.
類似化合物との比較
1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate can be compared with other similar chalcones, such as:
- 1-(4-hydroxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate
- 1-(4-chlorophenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate
- 1-(4-nitrophenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate
These compounds share similar structural features but differ in their substituents on the aromatic ring, which can influence their chemical reactivity, biological activity, and applications. The presence of different functional groups can enhance or reduce their effectiveness in various applications, making each compound unique in its own right.
特性
分子式 |
C16H18O4 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] (4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C16H18O4/c1-4-5-6-7-15(17)20-12(2)16(18)13-8-10-14(19-3)11-9-13/h4-12H,1-3H3/b5-4+,7-6? |
InChIキー |
AXTRYGNXMRARRC-DBYMJTHYSA-N |
異性体SMILES |
C/C=C/C=CC(=O)OC(C)C(=O)C1=CC=C(C=C1)OC |
正規SMILES |
CC=CC=CC(=O)OC(C)C(=O)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B11713895.png)
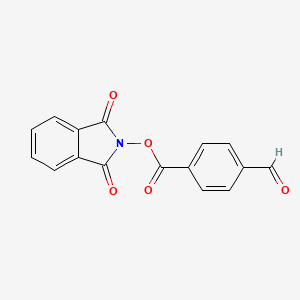
![2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol](/img/structure/B11713908.png)
![16-(1-Hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione](/img/structure/B11713910.png)
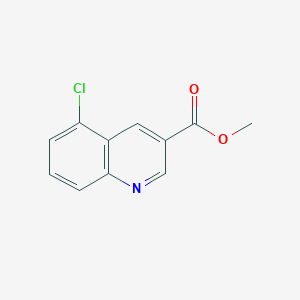
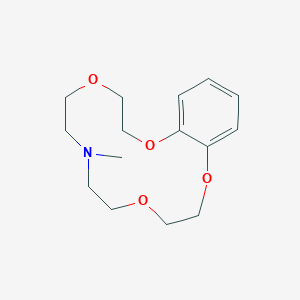
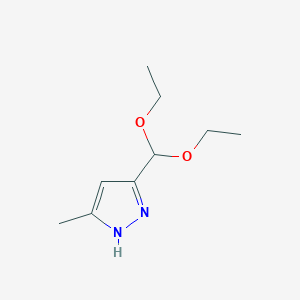
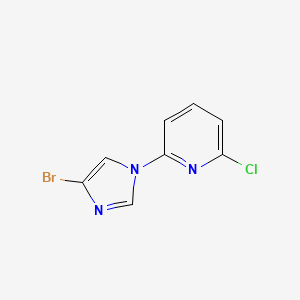
![tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11713956.png)
![(4E)-N-[(furan-2-yl)methyl]-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide](/img/structure/B11713964.png)
![3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid](/img/structure/B11713968.png)
![(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B11713972.png)

